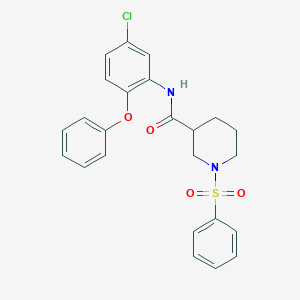
N-(5-chloro-2-phenoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to N-(5-chloro-2-phenoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide involves multiple steps, including the coupling of benzenesulfonyl chloride with piperidine under dynamic pH control in aqueous media, followed by substitution reactions with different electrophiles. This methodology has been applied to synthesize a series of biologically active O-substituted derivatives, demonstrating the compound's versatile synthetic adaptability (Khalid et al., 2013).
Molecular Structure Analysis
The molecular interaction and conformational analysis of structurally related antagonists reveal that specific substituents and molecular conformations can significantly impact the binding interactions with receptors. This understanding is crucial for designing compounds with desired biological activities, as demonstrated in studies involving CB1 cannabinoid receptor antagonists (Shim et al., 2002).
Chemical Reactions and Properties
N-alkylation of sulfonamide moieties in derivatives of (aryloxy)ethyl piperidines has shown to be an effective strategy for designing selective ligands or multifunctional agents, highlighting the compound's chemical reactivity and potential for generating diverse biological activities (Canale et al., 2016).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration and substituents. These properties are essential for determining the compound's suitability for further development and application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are critical for the compound's potential applications. Studies have shown that modifications to the piperidine nucleus and sulfonamide groups can significantly alter the compound's biological activities, such as enzyme inhibition and receptor binding (Khalid et al., 2013).
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(5-chloro-2-phenoxyphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4S/c25-19-13-14-23(31-20-9-3-1-4-10-20)22(16-19)26-24(28)18-8-7-15-27(17-18)32(29,30)21-11-5-2-6-12-21/h1-6,9-14,16,18H,7-8,15,17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIGRGHHJLUVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-(5-chloro-2-phenoxyphenyl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethoxy-4-[(2-iodobenzyl)oxy]benzaldehyde](/img/structure/B4192087.png)
![4-(2-{[(4-chlorobenzyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B4192094.png)
amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B4192095.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4192106.png)
![5-bromo-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4192111.png)
![8-[4-(4-morpholinyl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4192113.png)
![2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4192121.png)
![5-bromo-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}nicotinamide hydrochloride](/img/structure/B4192130.png)
![1-[(4-bromophenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine](/img/structure/B4192140.png)
![N-benzyl-5-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}-1-piperazinyl)-2-nitroaniline](/img/structure/B4192144.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4192155.png)
![N-benzyl-4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4192163.png)
![{[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid](/img/structure/B4192181.png)
![4-{[butyl(methyl)amino]sulfonyl}-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4192187.png)